molecular formula C12H15NO2S B12590634 N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide CAS No. 612546-36-8

N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide

Cat. No.: B12590634
CAS No.: 612546-36-8
M. Wt: 237.32 g/mol
InChI Key: KFHANGVDOOPYBY-NSHDSACASA-N
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Description

N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide is a chemical compound that features a cyclopentene ring attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide typically involves the reaction of cyclopentene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyclopentene ring can interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
  • N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides

Uniqueness

N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of a cyclopentene ring and a benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

612546-36-8

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-[(1R)-cyclopent-2-en-1-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3/t11-/m0/s1

InChI Key

KFHANGVDOOPYBY-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2

Origin of Product

United States

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